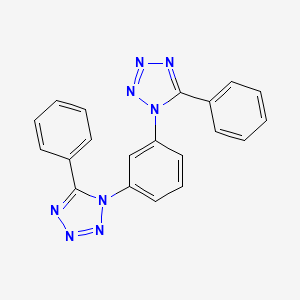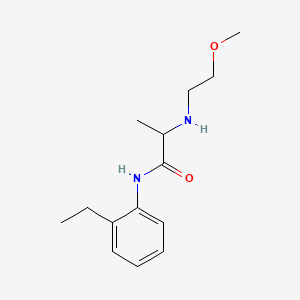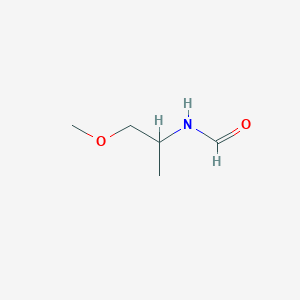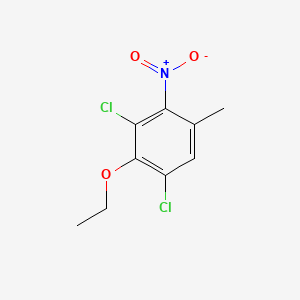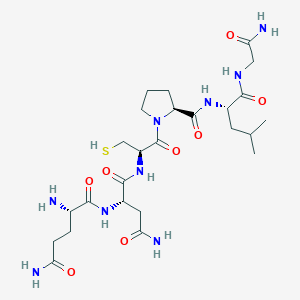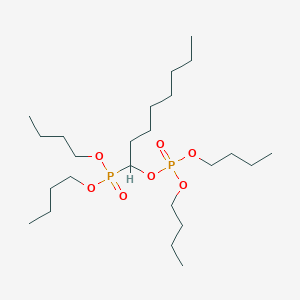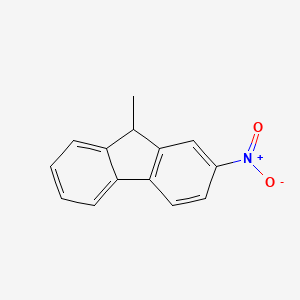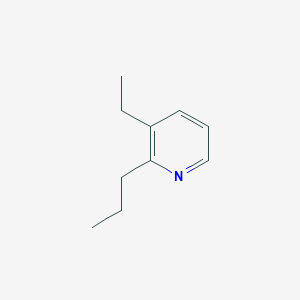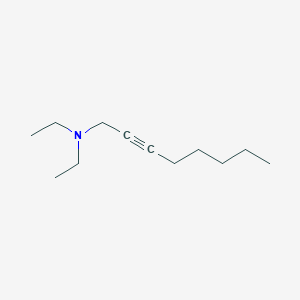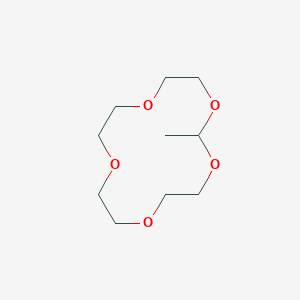
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane is a macrocyclic compound with the molecular formula C9H18O5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane typically involves the cationic polymerization of smaller cyclic ethers. One common method involves the use of boron trifluoride ether complex as an initiator. The polymerization proceeds in two stages, with different active species involved in each stage . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the yield and properties of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The choice of solvent and temperature can significantly influence the reaction outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce substituted macrocyclic compounds.
Applications De Recherche Scientifique
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex macrocyclic structures. Its unique properties make it a valuable tool in studying the behavior of macrocyclic compounds.
Biology: In biological research, the compound can be used to study the interactions of macrocyclic ethers with biological molecules. Its ability to form complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound’s potential as a drug delivery vehicle is being explored due to its ability to encapsulate small molecules within its ring structure.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane involves its ability to form stable complexes with various molecules. The ether linkages in the compound allow it to interact with metal ions and other small molecules, forming stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,9,12-Pentaoxacyclotetradecane: A closely related compound with similar structural properties.
1,3,6,9-Tetraoxacycloundecane: Another macrocyclic formal with a smaller ring size.
1,3,6,9,12,15-Hexaoxacyclooctadecane: A larger macrocyclic formal with additional ether linkages.
Uniqueness
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar macrocyclic formals and can lead to different chemical and physical properties .
Propriétés
Numéro CAS |
68375-97-3 |
|---|---|
Formule moléculaire |
C10H20O5 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-methyl-1,3,6,9,12-pentaoxacyclotetradecane |
InChI |
InChI=1S/C10H20O5/c1-10-14-8-6-12-4-2-11-3-5-13-7-9-15-10/h10H,2-9H2,1H3 |
Clé InChI |
HDSGFKSGGJZNEB-UHFFFAOYSA-N |
SMILES canonique |
CC1OCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
